molecular formula C10H18O2 B093760 1,1-Diethoxyhex-3-yne CAS No. 18229-85-1

1,1-Diethoxyhex-3-yne

Cat. No. B093760
CAS RN: 18229-85-1
M. Wt: 170.25 g/mol
InChI Key: ABFCOHSGVBONIO-UHFFFAOYSA-N
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Description

1,1-Diethoxyhex-3-yne is a compound that is related to various research areas in organic chemistry, particularly in the synthesis of carbo- and heterocycles, as well as in the formation of Michael adducts with nitrogen and oxygen nucleophiles. Although the provided papers do not directly discuss this compound, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of dienynes as starting materials. For instance, 1,3-dien-5-ynes are versatile building blocks for creating a wide variety of carbo- and heterocycles, showcasing the potential synthetic utility of dienynes in organic chemistry . Additionally, the synthesis of 1,1-diethoxyethane (DEE) from ethanol suggests that diethoxy compounds can be efficiently synthesized through sequential reactions involving dehydrogenation and acetalization, which could be applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be quite complex. For example, the X-ray molecular structure of 1,19-diethoxycarbonyl-2,3,7,8,12,13,17,18-octamethylbiladiene-ac dihydrobromide reveals a linear arrangement with two planar units, indicating that diethoxy compounds can have intricate geometries .

Chemical Reactions Analysis

Compounds with functionalities similar to this compound exhibit interesting reactivity. For example, 1,1-Diethoxybut-3-yn-2-one reacts with various nucleophiles to give Michael adducts, which can lead to the formation of β-substituted α,β-unsaturated ketones or heterocyclic compounds, depending on the nature of the nucleophile . This suggests that this compound could also participate in similar reactions, potentially leading to a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethoxy compounds can be influenced by their molecular structure and substituents. For instance, the presence of diethoxy groups in a molecule can affect its reactivity and stability, as seen in the synthesis of 3-(Diethoxymethyl)alkanals . Moreover, the introduction of diethoxy groups into aromatic systems, such as in the synthesis of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives, can impact the optical properties and thermal stability of the resulting materials .

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Sydnes et al. (2007) explored the synthesis and chemical properties of related compounds, indicating their potential as intermediates in organic synthesis, particularly in producing various alkynes and ketones under different conditions (Sydnes et al., 2007).

  • Heterocyclic Steroid Synthesis : Kasturi et al. (1973) investigated the rearrangement of a compound related to 1,1-Diethoxyhex-3-yne, which is significant in the synthesis of heterocyclic steroids, an important class of compounds in pharmaceutical chemistry (Kasturi et al., 1973).

  • Iodine-Induced Intramolecular Cyclization : Matsumoto et al. (2008) described a novel reaction of compounds similar to this compound with iodine, leading to iodine-substituted benzenes. This highlights the compound's relevance in creating complex molecular structures via cyclization reactions (Matsumoto et al., 2008).

  • Catalysis in Alkyne Metathesis : Brizius and Bunz (2002) demonstrated the use of related enynes in alkyne metathesis catalysis, a crucial process in the construction of complex organic molecules (Brizius & Bunz, 2002).

  • Safety Assessment in Fragrance Ingredients : A study by Api et al. (2018) assessed the safety of 1,1-diethoxyheptane, a compound structurally related to this compound, for use in fragrance ingredients, indicating the compound's relevance in consumer products (Api et al., 2018).

  • Synthesis of Enynes : Feuerstein et al. (2006) studied the synthesis of enynes, including compounds similar to this compound, showcasing their importance in creating diverse organic compounds (Feuerstein et al., 2006).

  • Stereoselective Cyclization : Research by Isanov et al. (2015) involved the stereoselective cyclization of compounds related to this compound, demonstrating its use in creating stereochemically complex molecules (Isanov et al., 2015).

  • C-Nucleoside Synthesis : Buchanan et al. (1980, 1981) reported on the synthesis of C-nucleosides using derivatives of this compound, indicating its utility in nucleoside analog synthesis, which is important in medicinal chemistry (Buchanan et al., 1980)(Buchanan et al., 1981).

  • Michael Addition Reactions : Sengee and Sydnes (2011) explored the Michael addition reactions of a compound similar to this compound, which is crucial for constructing various functionalized molecules (Sengee & Sydnes, 2011).

  • Formation of Carbocycles and Heterocycles : Aguilar et al. (2016) reviewed the use of 1,3-dien-5-ynes, related to this compound, as building blocks for synthesizing various carbocycles and heterocycles, showcasing their versatility in organic synthesis (Aguilar et al., 2016).

properties

IUPAC Name

1,1-diethoxyhex-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCOHSGVBONIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171278
Record name 1,1-Diethoxyhex-3-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18229-85-1
Record name 1,1-Diethoxy-3-hexyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18229-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxy-3-hexyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxyhex-3-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyhex-3-yne
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Record name 1,1-DIETHOXY-3-HEXYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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